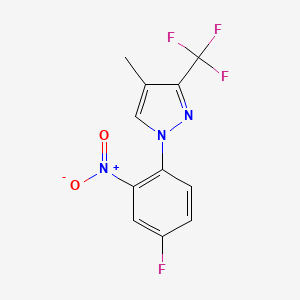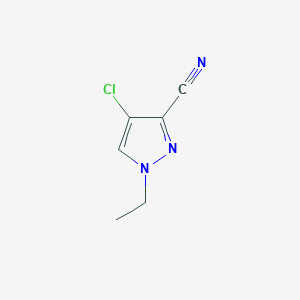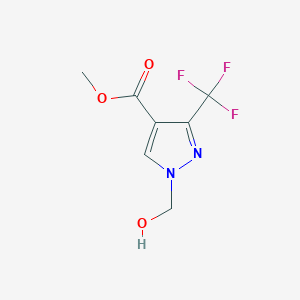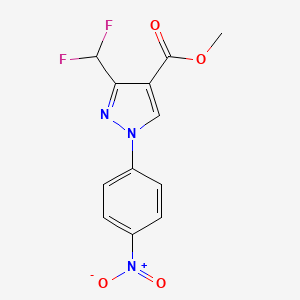
1-(4-Fluoro-2-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-2-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with fluoro, nitro, methyl, and trifluoromethyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
The synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of a fluoro-substituted aromatic compound, followed by cyclization with appropriate reagents to form the pyrazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale nitration and cyclization processes, utilizing advanced equipment and optimized reaction parameters to achieve efficient synthesis.
Chemical Reactions Analysis
1-(4-Fluoro-2-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group, potentially forming different derivatives.
Substitution: The fluoro and nitro groups can participate in nucleophilic substitution reactions, allowing the introduction of other functional groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluoro-2-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or probes for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties make it useful in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity. The pyrazole ring may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
1-(4-Fluoro-2-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole can be compared with similar compounds such as:
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine: This compound shares the fluoro and nitro groups but has a different ring structure, leading to distinct chemical properties.
4-Fluoro-2-nitrophenyl methyl phthalate: Another compound with similar substituents but different core structure, affecting its reactivity and applications.
1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol: This compound has a similar aromatic ring but different functional groups, resulting in unique chemical behavior.
Properties
Molecular Formula |
C11H7F4N3O2 |
|---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C11H7F4N3O2/c1-6-5-17(16-10(6)11(13,14)15)8-3-2-7(12)4-9(8)18(19)20/h2-5H,1H3 |
InChI Key |
FVALYZACMBFTFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C(F)(F)F)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B14923503.png)

![N'~1~,N'~3~-bis{(E)-[2-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedihydrazide](/img/structure/B14923512.png)
![[1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B14923521.png)
![Ethyl 6-ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B14923526.png)

![methyl 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14923531.png)
![Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14923535.png)
![N-(2-chlorophenyl)-2-[5-(3-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B14923546.png)
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14923547.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B14923553.png)

![Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B14923576.png)
